Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate
Description
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H14ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a cyclobutane ring attached to a carboxylate group and a chloropyridinyl moiety, making it a versatile molecule for different chemical reactions and applications.
Properties
IUPAC Name |
methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-11(15)12(5-2-6-12)7-9-3-4-10(13)14-8-9/h3-4,8H,2,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNVQYMCXAFCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate typically involves the reaction of 6-chloropyridine-3-carboxaldehyde with cyclobutanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts such as palladium or other transition metals to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloropyridinyl moiety can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclobutane ring may also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: This compound shares the chloropyridinyl group but lacks the cyclobutane ring, making it less versatile in certain reactions.
Methyl 6-chloro-3-picolinate: Similar to Methyl 6-chloropyridine-3-carboxylate, this compound also lacks the cyclobutane ring and has different reactivity and applications.
Uniqueness
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring and a chloropyridinyl group. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate is a compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14ClNO2
- CAS Number : 2418726-31-3
- IUPAC Name : this compound
The compound features a cyclobutane ring linked to a chloropyridinyl moiety, which is critical for its biological activity. Its unique structure allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind with specific enzymes and receptors. The chloropyridinyl group enhances its binding affinity, potentially modulating enzymatic activities or receptor functions. This interaction may lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Weak inhibition |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Study on Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to controls, highlighting its potential as a therapeutic agent in infectious diseases.
Research on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of the compound in a mouse model of arthritis. The administration of the compound resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum samples.
Q & A
Q. What are the optimized synthetic routes for Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate, and how can purity be validated?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, in a patent application, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride was reacted with 4-toluenesulfonate monohydrate in ethyl acetate, followed by concentration and filtration to yield the product (80% yield) . Purity validation typically employs HPLC (retention time: ~1.18 minutes under SMD-TFA05 conditions) and LCMS (m/z 411 [M+H]+) . Confirmatory characterization includes -NMR in DMSO-d6, with key signals at δ 3.82 (s, 3H, ester methyl) and δ 7.48–7.12 (aromatic protons) .
Q. How is the structural integrity of the compound confirmed in solution-phase studies?
Dynamic NMR experiments (e.g., variable-temperature -NMR) can assess conformational flexibility, particularly for the cyclobutane ring and chloropyridinyl substituent. For solid-state validation, X-ray crystallography using SHELXL for refinement and ORTEP-3 for visualization is recommended .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of the chloropyridinyl and cyclobutane moieties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects. For instance:
| Property | Chloropyridinyl Group | Cyclobutane Ring |
|---|---|---|
| Bond Angle Strain | Minimal | High (90° angles) |
| Electron-Withdrawing Effect | Strong (Cl substituent) | Moderate |
These models predict nucleophilic attack at the chloropyridinyl methyl group or strain-driven ring-opening reactions in the cyclobutane .
Q. How can contradictory LCMS/NMR data be resolved during characterization?
- LCMS discrepancies : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. For example, a peak at m/z 411 [M+H]+ may require isotopic pattern analysis to confirm vs. contributions .
- NMR signal overlap : Employ -NMR or 2D techniques (HSQC, HMBC) to resolve cyclobutane proton coupling. Deuterated solvents like DMSO-d6 reduce exchange broadening .
Q. What experimental design principles apply to studying metabolic or environmental degradation pathways?
- In vitro metabolism : Use Ochrobactrum sp. strains for microbial degradation studies, monitoring intermediates via GC-MS (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine at 4.426 min retention time) .
- Hydrolysis studies : Adjust pH (e.g., acidic/basic conditions) to probe ester bond stability. Track degradation products using LCMS under SQD-TFA05 conditions .
Q. How can crystallographic data resolve ambiguities in stereochemistry or molecular packing?
SHELXL refinement with TWIN/BASF commands is critical for handling twinned crystals. For example:
| Parameter | Value |
|---|---|
| R1 (all data) | <0.05 |
| Flack x parameter | ~0.0 (no twinning) |
ORTEP-3-generated thermal ellipsoid plots visualize anisotropic displacement, clarifying substituent orientation .
Methodological Recommendations
- Synthetic optimization : Replace ethyl acetate with dichloromethane for improved solubility of intermediates .
- Data validation : Cross-reference NMR shifts with databases (e.g., NIST Chemistry WebBook) to confirm assignments .
- Degradation tracking : Use isotopically labeled analogs (e.g., -methyl ester) for precise metabolite quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
